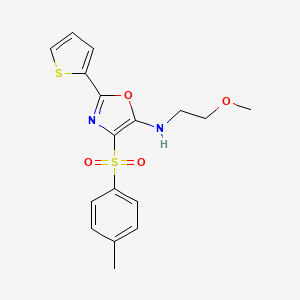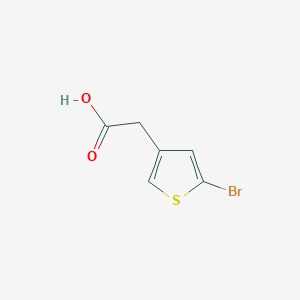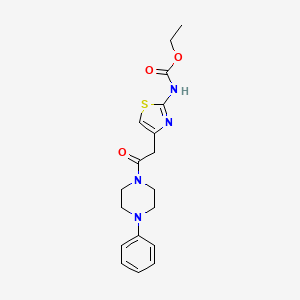
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea, also known as DPU-4, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Scientific Research Applications
Stereoselective Synthesis in Medicinal Chemistry
The synthesis and stereochemical determination of active metabolites of potent inhibitors highlight the importance of 1-(3,4-dihydro-2H-pyrrol-5-yl) derivatives in medicinal chemistry, specifically in the study of PI3 kinase inhibition. The detailed synthesis process demonstrates the compound's role in developing therapeutic agents targeting cancer and other diseases by modulating kinase activity (Chen et al., 2010).
Chemical Analysis Methods
Research into analytical methods for detecting biological markers of lead exposure has utilized derivatives of 1-(3,4-dihydro-2H-pyrrol-5-yl). These studies contribute to public health by providing simpler and more effective tools for monitoring environmental and occupational exposure to harmful substances (Tomokuni & Ogata, 1972).
Inhibition of Biological Pathways
Compounds based on the 1-(3,4-dihydro-2H-pyrrol-5-yl) scaffold have been explored for their ability to inhibit glycolic acid oxidase, a target for treating disorders like Primary Hyperoxaluria. This research contributes to the development of novel therapeutic strategies for metabolic diseases (Rooney et al., 1983).
Material Science and Hydrogel Formation
The compound's derivatives have been studied for their capacity to form hydrogels in various acidic environments, demonstrating the potential for creating materials with tunable physical properties. This has implications for drug delivery systems, tissue engineering, and other biomedical applications (Lloyd & Steed, 2011).
Synthesis of Complex Organic Molecules
Research also includes the synthesis of complex organic molecules using 1-(3,4-dihydro-2H-pyrrol-5-yl) derivatives, contributing to the field of organic synthesis with applications in pharmaceuticals, agrochemicals, and material science (Sarantou & Varvounis, 2022).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-25-18-12-10-17(11-13-18)23(19-5-4-14-21-19)20(24)22-16-8-6-15(2)7-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZBRFRCZKMKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)
![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)






